molecular formula C12H18N2O3 B14377839 2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine CAS No. 90104-07-7

2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine

Cat. No.: B14377839
CAS No.: 90104-07-7
M. Wt: 238.28 g/mol
InChI Key: FORWHFFUWNPNMB-LBPRGKRZSA-N
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Description

2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pyrrole ring attached to the carbonyl group of leucine, a branched-chain amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine typically involves the condensation of 2-methylpyrrole-2-carboxylic acid with L-leucine. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or alkylated derivatives of the pyrrole ring.

Scientific Research Applications

2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-Pyrrole-2-carbonyl)-L-leucine: Lacks the methyl group on the pyrrole ring.

    2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-valine: Similar structure but with valine instead of leucine.

    2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-isoleucine: Similar structure but with isoleucine instead of leucine.

Uniqueness

2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine is unique due to the presence of the methyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.

Properties

CAS No.

90104-07-7

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

(2S)-2,4-dimethyl-2-(1H-pyrrole-2-carbonylamino)pentanoic acid

InChI

InChI=1S/C12H18N2O3/c1-8(2)7-12(3,11(16)17)14-10(15)9-5-4-6-13-9/h4-6,8,13H,7H2,1-3H3,(H,14,15)(H,16,17)/t12-/m0/s1

InChI Key

FORWHFFUWNPNMB-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@](C)(C(=O)O)NC(=O)C1=CC=CN1

Canonical SMILES

CC(C)CC(C)(C(=O)O)NC(=O)C1=CC=CN1

Origin of Product

United States

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